molecular formula C13H16N2O B2789528 3-[(3-Methylphenyl)(prop-2-yn-1-yl)amino]propanamide CAS No. 1311639-97-0

3-[(3-Methylphenyl)(prop-2-yn-1-yl)amino]propanamide

Cat. No.: B2789528
CAS No.: 1311639-97-0
M. Wt: 216.284
InChI Key: OOWMFVJGAAPCHL-UHFFFAOYSA-N
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Description

3-[(3-Methylphenyl)(prop-2-yn-1-yl)amino]propanamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a propanamide backbone substituted with a 3-methylphenyl and a prop-2-yn-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methylphenyl)(prop-2-yn-1-yl)amino]propanamide typically involves the reaction of 3-methylphenylamine with prop-2-yn-1-yl bromide under basic conditions to form the intermediate [(3-methylphenyl)(prop-2-yn-1-yl)amino]. This intermediate is then reacted with propanoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methylphenyl)(prop-2-yn-1-yl)amino]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or alcohols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-[(3-Methylphenyl)(prop-2-yn-1-yl)amino]propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-Methylphenyl)(prop-2-yn-1-yl)amino]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: A simpler analog with a similar backbone but lacking the 3-methylphenyl and prop-2-yn-1-yl groups.

    N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl)benzamide: A compound with a similar structure but different substituents, showing different biological activities.

Uniqueness

3-[(3-Methylphenyl)(prop-2-yn-1-yl)amino]propanamide is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(3-methyl-N-prop-2-ynylanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-3-8-15(9-7-13(14)16)12-6-4-5-11(2)10-12/h1,4-6,10H,7-9H2,2H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWMFVJGAAPCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CCC(=O)N)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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